

Iron(III) acetylacetonate coordination chemistry and structure

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An In-depth Technical Guide to the Coordination Chemistry and Structure of Iron(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) acetylacetonate, [Fe(acac)₃], is a coordination complex of significant interest across various scientific disciplines, including catalysis, materials science, and nanotechnology.[1][2] As a stable, soluble, and cost-effective source of iron(III), it serves as a versatile precatalyst for a multitude of organic transformations and as a precursor for the synthesis of iron-based nanomaterials.[3][4][5] This document provides a comprehensive technical overview of the synthesis, structure, coordination chemistry, and physicochemical properties of Fe(acac)₃, intended for professionals in research and development. It includes detailed experimental protocols, tabulated quantitative data, and graphical representations of its structure and experimental workflows.

Synthesis and Preparation

Tris(acetylacetonato)iron(III) is a red, air-stable solid that is soluble in nonpolar organic solvents.[6] The most common and high-yield synthesis involves the reaction of freshly precipitated iron(III) hydroxide with acetylacetone (2,4-pentanedione).[6][7] This method avoids the use of buffers like sodium acetate, which can contaminate the final product.[8]



The overall reaction is as follows: $Fe(OH)_3 + 3 HC_5H_7O_2 \rightarrow Fe(C_5H_7O_2)_3 + 3 H_2O[6]$

An alternative common procedure involves the direct reaction of a soluble iron(III) salt, such as iron(III) chloride, with acetylacetone in the presence of a base to facilitate the deprotonation of the ligand.[9][10]

Molecular and Crystal Structure

Fe(acac)₃ is a coordination complex where a central high-spin ferric (Fe³⁺) ion is chelated by three bidentate acetylacetonate (acac) ligands.[3][6] The coordination of the iron center is octahedral, with the six oxygen atoms from the three acac ligands forming the vertices of the octahedron.[11][12]

Key Structural Features:

- Coordination Geometry: The Fe³⁺ core exhibits a slightly distorted octahedral geometry.[11]
 [13] The six Fe-O bonds are essentially equivalent, with bond distances measured at approximately 2.00 Å.[6]
- Symmetry and Electronic Configuration: The high-spin d⁵ electronic configuration of the Fe³⁺ ion results in an even distribution of electrons in the d-orbitals. Consequently, the complex is not subject to Jahn-Teller distortions and adopts a high-degree D₃ molecular symmetry.[6]
- Chirality: The coordination of three bidentate ligands around the octahedral iron center results in a chiral structure. Fe(acac)₃ exists as a racemic mixture of Δ and Λ enantiomers, which can be partially resolved as they interconvert slowly.[6]
- Polymorphism: Fe(acac)₃ is known to exist in multiple crystalline polymorphs. Structures
 have been reported in the monoclinic and the centrosymmetric orthorhombic (space group
 Pbca) crystal systems.[13][14][15] The specific polymorph obtained can depend on the
 crystallization conditions.

Below is a diagram illustrating the coordination of the Fe(III) center.

Caption: Octahedral coordination of the Fe(III) ion by three bidentate acetylacetonate ligands.

Crystallographic Data



The crystallographic data for two reported polymorphs of Fe(acac)₃ are summarized below.

Parameter	Polymorph 1 (Monoclinic) [13]	Polymorph 2 (Orthorhombic)[14][15]
Crystal System	Monoclinic	Orthorhombic
Space Group	P21/n (alternative setting of P21/c)	Pbca
a (Å)	8.011(3)	15.254 / 16.561(3)
b (Å)	13.092(5)	13.436 / 15.434(4)
c (Å)	15.808(6)	16.465 / 13.578(3)
α (°) **	90	90
β (°)	90.108(7)	90
у (°)	90	90
Volume (ų) **	1658.1(10)	3367.1 / 3470.6
Z	4	8
Temperature (K)	100	Ambient / 20

Spectroscopic and Physicochemical Properties

The electronic structure and bonding in Fe(acac)₃ give rise to distinct spectroscopic and magnetic properties.

Physicochemical Properties



Property	Value
Chemical Formula	Fe(C5H7O2)3[6]
Molar Mass	353.17 g/mol [6]
Appearance	Red to dark red crystalline solid[3][4][6]
Melting Point	180-182 °C (decomposes)[6][12][16]
Density	1.348 g/cm ³ [6]
Solubility in water	~2 g/L[6][12]
Magnetic Moment (μ_Β)	5.90[6]

Spectroscopic Data

The spectroscopic signatures of $Fe(acac)_3$ are key to its characterization.



Technique	Key Features and Wavenumbers/Wavelengths	
UV-Vis	Exhibits charge-transfer bands. A prominent band is observed centered around 440 nm in acetonitrile/water solutions.[17] Another report notes a maximum at λ =520 nm.[10] Theoretical calculations also help assign the electronic transitions.[18][19]	
Infrared (IR)	The IR spectrum shows characteristic bands for the acetylacetonate ligand. Key vibrations include C=O and C=C stretching modes in the 1500-1600 cm ⁻¹ region and Fe-O stretching modes typically found between 400 and 600 cm ⁻¹ .[6][18] A peak at 1550 cm ⁻¹ is associated with a symmetric Fe-O stretching mode coupled to C-O/C-C vibrations.[19]	
Mössbauer	Mössbauer spectroscopy provides information about the iron oxidation state and local environment. Studies determine values for isomer shift and quadrupole splitting, which are indicative of a high-spin Fe(III) center.[20]	

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal the thermal stability and decomposition pathway of Fe(acac)₃.

- Decomposition Profile: The complex is stable up to its melting point, after which it undergoes decomposition. TGA shows an initial decomposition step starting around 186 °C, with a major mass loss of approximately 70-76% occurring up to 680 °C.[21]
- Decomposition Products: The thermal decomposition of Fe(acac)₃ in air ultimately yields iron oxides. The process can proceed through an intermediate y-Fe₂O₃ phase, which converts to the more stable non-magnetic α-Fe₂O₃ at temperatures above 400-500 °C.[22]



• DSC Analysis: The DSC curve shows an endothermic peak around 186 °C, corresponding to the melting and initial decomposition of the complex.[21]

Analysis	Temperature Range (°C)	Observation
DSC	~186	Endothermic peak (melting/decomposition)[21]
TGA	186 - 680	Major weight loss (~76%) corresponding to ligand decomposition[21]
Decomposition	> 360	Formation of γ-Fe ₂ O ₃ [22]
Decomposition	> 500	Conversion to α-Fe ₂ O ₃ [22]

Coordination Chemistry and Reactivity

Fe(acac)₃ is a kinetically stable complex but participates in a wide range of chemical reactions, primarily driven by the Lewis acidic nature of the iron center and its ability to engage in redox processes. It is a widely used precatalyst in organic synthesis.[2][6]

Key Reaction Types:

- Lewis Acid Catalysis: The iron center can act as a Lewis acid, activating substrates for various transformations.[2][4]
- Cross-Coupling Reactions: It is an effective and inexpensive catalyst for forming carbon-carbon and carbon-heteroatom bonds, often as an alternative to palladium catalysts.[9][23] [24]
- Polymerization: Fe(acac)₃ catalyzes ring-opening polymerization of compounds like 1,3benzoxazine.[6]
- Radical Reactions: In combination with reducing agents like silanes, it can mediate radical reactions through hydrogen atom transfer (HAT) mechanisms.[24]



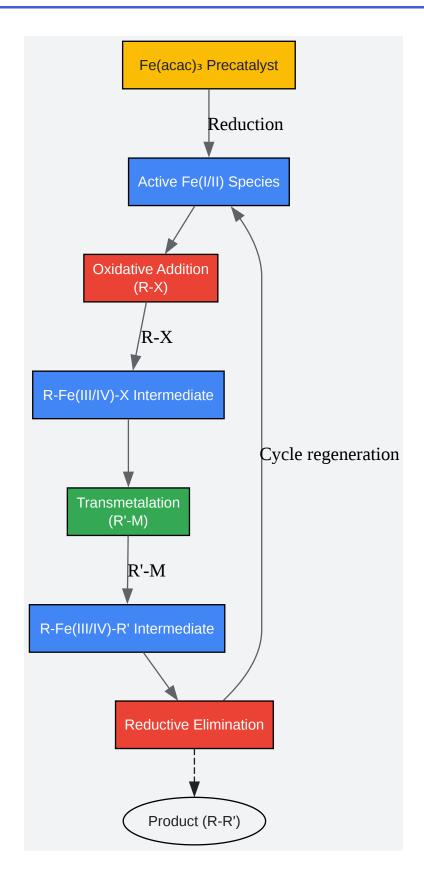




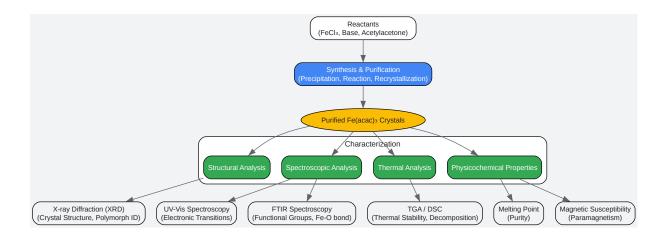
• Precursor to Materials: It is a common precursor for the synthesis of iron oxide (e.g., magnetite, Fe₃O₄) nanoparticles via thermal decomposition, which have applications in MRI, magnetic hyperthermia, and drug delivery.[1][3][4]

The diagram below illustrates a generalized catalytic cycle for an Fe(acac)₃-mediated cross-coupling reaction.









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